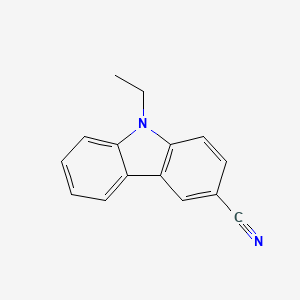
9-エチル-9H-カルバゾール-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ethyl-9H-carbazole-3-carbonitrile is an organic compound that has garnered attention in various fields due to its unique chemical structure and properties. It is a derivative of carbazole, a nitrogen-containing heterocycle known for its diverse biological and chemical applications.
科学的研究の応用
9-ethyl-9H-carbazole-3-carbonitrile has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antitumor agent by reactivating the p53 pathway in human melanoma cells . Additionally, it has been explored for its antioxidant properties and its use in organic light-emitting diodes (OLEDs) and other electronic devices .
作用機序
Target of Action
The primary target of 9-ethyl-9H-carbazole-3-carbonitrile is the p53 protein, a major tumor suppressor that is frequently mutated in many cancers . The p53 protein plays a crucial role in preventing cancer formation, thus it is often referred to as the “guardian of the genome”.
Mode of Action
9-Ethyl-9H-carbazole-3-carbonitrile interacts with its target, the p53 protein, by enhancing its phosphorylation at Ser15 . This interaction leads to the activation of the p53 pathway, which in turn induces apoptosis (programmed cell death) and senescence (cellular aging) in melanoma cells .
Biochemical Pathways
The activation of the p53 pathway by 9-ethyl-9H-carbazole-3-carbonitrile affects several biochemical pathways related to cell apoptosis . Notably, it enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), two key proteins involved in the regulation of cellular stress response and apoptosis .
Pharmacokinetics
Its molecular weight of 22027 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of 9-ethyl-9H-carbazole-3-carbonitrile results in the induction of apoptosis and senescence in melanoma cells . This leads to a significant and selective suppression of melanoma cell growth, without affecting normal human melanocytes . These effects suggest the potential of 9-ethyl-9H-carbazole-3-carbonitrile to be developed as a new drug for melanoma therapy .
生化学分析
Biochemical Properties
For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to enhance the phosphorylation of p53 at Ser15 in melanoma cells .
Cellular Effects
9-ethyl-9H-carbazole-3-carbonitrile has been shown to have significant effects on cellular processes. For example, it has been found to suppress the growth of melanoma cells by enhancing cell apoptosis and reducing cell proliferation . Importantly, it does not have any evident toxic effects on normal tissues .
Molecular Mechanism
It’s suggested that it induces melanoma cell apoptosis and senescence through the activation of the p53 pathway . This activation is believed to be a result of enhanced phosphorylation of p53 at Ser15 .
Metabolic Pathways
Carbazole derivatives are known to interact with various enzymes and cofactors .
準備方法
The synthesis of 9-ethyl-9H-carbazole-3-carbonitrile can be achieved through several methods. One efficient approach involves a one-pot, solvent-free protocol. This method includes a modified Friedländer hetero-annulation reaction between 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride (POCl₃) . Another method involves the direct pseudo multicomponent transformation of 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and 9-ethyl-3-carbazolecarboxaldehyde through a Knoevenagel–Michael addition-cyclization reaction .
化学反応の分析
9-ethyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂). The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
9-ethyl-9H-carbazole-3-carbonitrile can be compared with other carbazole derivatives such as 9-ethyl-9H-carbazole-3-carbaldehyde and 9-ethylcarbazole-3,6-dicarbaldehyde. These compounds share similar structural features but differ in their functional groups and specific applications. For example, 9-ethyl-9H-carbazole-3-carbaldehyde has shown antitumor activity through the p53 pathway, similar to 9-ethyl-9H-carbazole-3-carbonitrile . each compound’s unique functional groups confer distinct chemical reactivity and biological activity .
Conclusion
9-ethyl-9H-carbazole-3-carbonitrile is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications in research and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.
特性
IUPAC Name |
9-ethylcarbazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDSAJESGGFHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)
![2-({1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2387337.png)
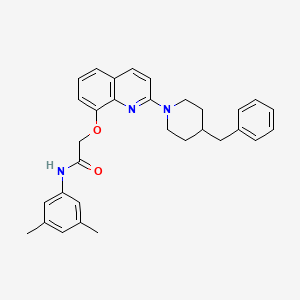
![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)
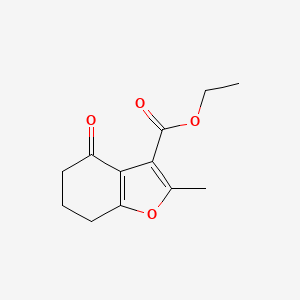
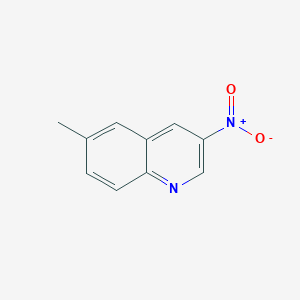
amine hydrochloride](/img/structure/B2387344.png)
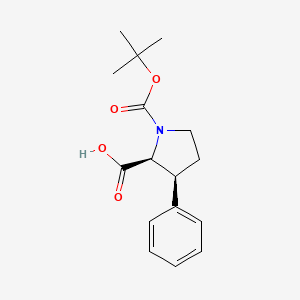
![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
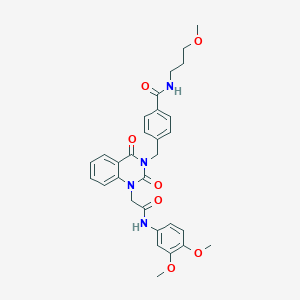
![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)
